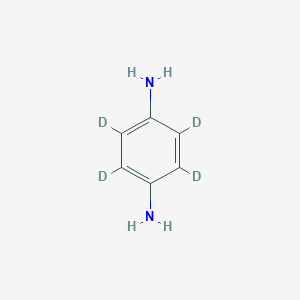

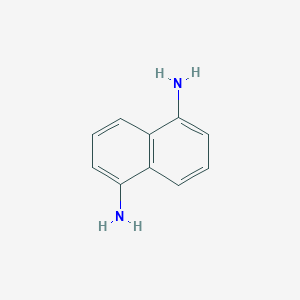

1,4-Fenilendiamina-d4

Descripción general

Descripción

1,4-Phenylenediamine. A hair dye component, paraphenylenediamine, as a contact allergen for treatment of inflammatory diseases.

Aplicaciones Científicas De Investigación

Detección y Cuantificación Electroquímica

1,4-Fenilendiamina-d4: se utiliza en sensores electroquímicos para la detección y cuantificación de diversas sustancias debido a sus propiedades electroactivas . Estos sensores son particularmente valiosos en el monitoreo ambiental y el control de calidad industrial, donde las mediciones precisas de las concentraciones químicas son cruciales.

Aplicaciones en la Industria de Polímeros y Textiles

Como intermedio de colorante azoico, This compound juega un papel significativo en la síntesis de colorantes utilizados en las industrias de polímeros y textiles . Contribuye al proceso de coloración de los textiles y es integral en la producción de polímeros con propiedades de color específicas.

Materiales Ópticos No Lineales

Los derivados del compuesto se han explorado por sus propiedades ópticas no lineales (NLO), lo que los convierte en candidatos prometedores para dispositivos optoelectrónicos . Estos materiales son esenciales para el desarrollo de tecnologías como interruptores ópticos, moduladores y sistemas de telecomunicaciones.

Investigación de Propiedades Termofísicas

This compound: se estudia por sus propiedades termofísicas, que son críticas para el diseño y operación de procesos químicos que involucran transferencia de calor . El conocimiento de estas propiedades ayuda a optimizar los procesos industriales como la destilación y la cristalización.

Formulaciones de Tintes para el Cabello

En la industria cosmética, particularmente en las formulaciones de tintes para el cabello, This compound sirve como un agente precursor . Reacciona con otros compuestos para producir los tonos de color deseados y es esencial para los productos de tinte para el cabello permanentes y semipermanentes.

Mediador Redox en Biosensores

El compuesto también se utiliza como un mediador redox en biosensores, facilitando la transferencia de electrones entre enzimas y electrodos . Esta aplicación es vital en el desarrollo de biosensores para diagnósticos médicos y pruebas de seguridad alimentaria.

Mecanismo De Acción

Target of Action

1,4-Phenylenediamine-d4, also known as 1,4-Benzene-d4-diamine, is primarily used as an intermediate in the production of various dyes . It is also used in the hair dye, polymer, and textile industries . The primary targets of this compound are the enzymes involved in the oxidative chemical reactions that color the hair .

Mode of Action

The compound interacts with its targets through oxidative chemical reactions . In the context of hair dyes, it acts as a precursor agent, reacting with a coupling agent (electron-donating group substituted aromatic compounds, for example, resorcin) and an alkaline medium-based oxidizer (e.g., H2O2–ammonia mixture) to produce the desired color .

Biochemical Pathways

The biochemical pathways affected by 1,4-Phenylenediamine-d4 involve the oxidation of the compound to produce the desired color in hair dyes . The amino groups present on either o- or p-positions in 1,4-Phenylenediamine-d4 are used as precursors, whereas m-dihydroxybenzenes are used as couplers .

Pharmacokinetics

It is known that the metabolites (such as quinone) produced by 1,4-phenylenediamine-d4 can cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .

Result of Action

The primary result of the action of 1,4-Phenylenediamine-d4 is the production of color in hair dyes . The metabolites produced by this compound can cause mutagenic and carcinogenic effects in humans .

Action Environment

The action of 1,4-Phenylenediamine-d4 can be influenced by various environmental factors. For instance, the presence of an alkaline medium-based oxidizer is necessary for the compound to produce the desired color in hair dyes . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.

Análisis Bioquímico

Biochemical Properties

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Molecular Mechanism

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Metabolic Pathways

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Transport and Distribution

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Subcellular Localization

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583890 | |

| Record name | (~2~H_4_)Benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-83-5 | |

| Record name | 1,4-Benzene-2,3,5,6-d4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119516-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)Benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediamine-2,3,5,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

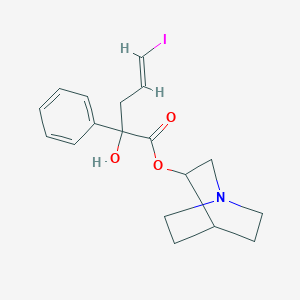

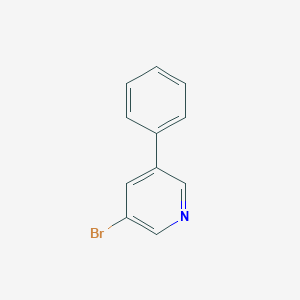

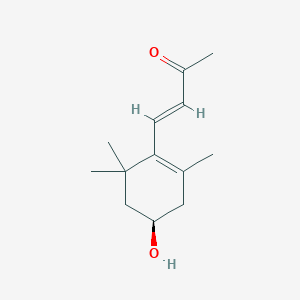

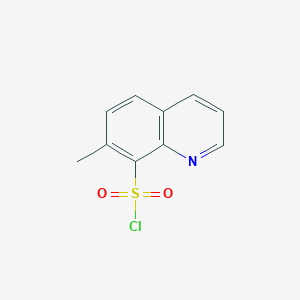

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

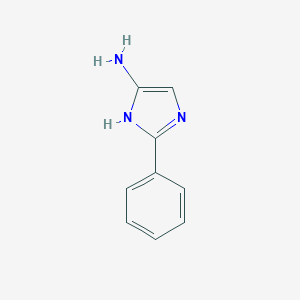

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazin-6-ylmethanol](/img/structure/B122795.png)